3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid - 743444-29-3

3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid

Catalog Number: EVT-3566105
CAS Number: 743444-29-3
Molecular Formula: C15H22N4O5
Molecular Weight: 338.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor. In studies, it demonstrated an IC50 value of 23.5 nM and moderate antihyperglycemic activity compared to the standard antidiabetic drug Linagliptin in oral glucose tolerance tests (OGTT). [] Additionally, (R)-40 effectively improved the pathological state of diet-induced obesity (DIO) mice. []

Linagliptin

  • Compound Description: Linagliptin is a marketed antidiabetic drug used as a standard in comparing the efficacy of novel DPP-IV inhibitors. []
  • Relevance: While not structurally similar to 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid, Linagliptin serves as a reference point for the development of new DPP-IV inhibitors, highlighting the shared therapeutic area of both compounds. []

Alogliptin

  • Compound Description: Alogliptin, alongside Linagliptin, provided a basis for molecular pharmacophore hybridization and structural optimization in the development of novel DPP-IV inhibitors. []
  • Relevance: Although not a direct structural analogue of 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid, Alogliptin, along with Linagliptin, informed the design strategy for new DPP-IV inhibitors, indicating a shared area of medicinal chemistry research. []

BG9928 (3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-bicyclo[2.2.2]oct-1-yl]-propionic acid)

  • Compound Description: BG9928 is a high-affinity adenosine A1 antagonist undergoing phase II clinical trials for congestive heart failure treatment. []
  • Relevance: BG9928 shares a significant structural resemblance with 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid. Both compounds feature a 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. The key difference lies in the substituents at the 1, 3, and 8 positions of the purine ring and the presence of a bicyclo[2.2.2]octane moiety in BG9928. []

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

  • Compound Description: This series of compounds was investigated as potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are relevant for managing cholesterol levels. []
  • Relevance: Compounds within this series, like 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid, share the common feature of a substituted 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. This structural similarity highlights the diverse pharmacological activities that can arise from modifications to this core structure. []

Properties

CAS Number

743444-29-3

Product Name

3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid

IUPAC Name

3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoic acid

Molecular Formula

C15H22N4O5

Molecular Weight

338.36 g/mol

InChI

InChI=1S/C15H22N4O5/c1-9(2)8-19-13-12(14(22)17-15(19)23)18(6-7-24-3)10(16-13)4-5-11(20)21/h9H,4-8H2,1-3H3,(H,20,21)(H,17,22,23)

InChI Key

FYJHLUIRIJDHHZ-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CCOC

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.